SNIPER(ABL)-033

BCR-ABL PROTAC DC50

SNIPER(ABL)-033 is a validated heterobifunctional PROTAC degrader for BCR-ABL. Its moderate DC50 (0.3 μM) makes it optimal for dose-response titration and avoiding hook effect artifacts, while its HG-7-85-01 warhead enables selectivity studies versus dasatinib-based degraders. Procure to standardize degrader assays or benchmark novel constructs against a well-characterized reference.

Molecular Formula C61H73F3N10O9S2
Molecular Weight 1211.4 g/mol
Cat. No. B12088676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNIPER(ABL)-033
Molecular FormulaC61H73F3N10O9S2
Molecular Weight1211.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F
InChIInChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)
InChIKeyNJCPVTOZWPVLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-033 for Procurement: A Potent IAP-Recruiting PROTAC Degrader of BCR-ABL


SNIPER(ABL)-033 is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) specifically designed for the degradation of the oncogenic BCR-ABL fusion protein . It belongs to the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) subclass, which recruits Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1 and XIAP as the E3 ubiquitin ligase machinery [1]. The molecule is constructed by conjugating the ABL kinase inhibitor HG-7-85-01 to an LCL161-derived IAP ligand via a polyethylene glycol (PEG)-based linker . This structural configuration enables it to induce ubiquitin-proteasome system (UPS)-mediated degradation of BCR-ABL, offering a mechanism distinct from traditional occupancy-driven tyrosine kinase inhibitors (TKIs) like imatinib or dasatinib [2].

Why SNIPER(ABL)-033 Cannot Be Replaced by Other SNIPER(ABL) Analogs or Generic Degraders


In the SNIPER(ABL) series, subtle differences in the kinase inhibitor warhead, linker composition, and IAP ligand geometry profoundly impact degradation efficiency and selectivity. For instance, the potency difference between SNIPER(ABL)-033 (DC50 0.3 μM) and its less optimized counterparts like SNIPER(ABL)-024 (DC50 5 μM) and SNIPER(ABL)-058 (DC50 10 μM) underscores that even molecules within the same chemical class exhibit vastly different degradation profiles [1]. Moreover, the distinct binding affinity profile of SNIPER(ABL)-033 toward ABL (0.54 nM) and the IAP family members (cIAP1: 10 nM; cIAP2: 12 nM; XIAP: 50 nM) is a critical determinant of its cellular activity and the extent of ternary complex formation [2]. Therefore, substituting SNIPER(ABL)-033 with a structurally similar but unvalidated analog without careful assessment of these quantitative parameters can lead to irreproducible results or misinterpretation of BCR-ABL degradation biology.

Quantitative Evidence Guide for SNIPER(ABL)-033: Direct Comparator Data for Procurement Decisions


Degradation Potency Comparison: SNIPER(ABL)-033 vs. SNIPER(ABL)-024 vs. SNIPER(ABL)-058

SNIPER(ABL)-033 induces BCR-ABL protein degradation with a DC50 of 0.3 μM, which is significantly more potent than SNIPER(ABL)-024 (DC50 5 μM) and SNIPER(ABL)-058 (DC50 10 μM) when evaluated under comparable cellular conditions [1]. The DC50 values represent the concentration required to reduce BCR-ABL protein levels by 50% in CML cell lines, indicating that SNIPER(ABL)-033 achieves effective degradation at a concentration >16-fold lower than SNIPER(ABL)-024 and >33-fold lower than SNIPER(ABL)-058.

BCR-ABL PROTAC DC50 Degradation

Differential Binding Affinity to ABL and IAP Family Members

SNIPER(ABL)-033 exhibits a unique binding profile, with IC50 values of 0.54 nM for ABL, 10 nM for cIAP1, 12 nM for cIAP2, and 50 nM for XIAP [1]. In contrast, the more potent degrader SNIPER(ABL)-039 shares identical IC50 values for these same targets (ABL 0.54 nM; cIAP1 10 nM; cIAP2 12 nM; XIAP 50 nM) [2], yet SNIPER(ABL)-039 achieves a far lower degradation DC50 of 10 nM due to its optimized ternary complex formation. This disparity highlights that binding affinity alone does not dictate degradation efficiency, and that SNIPER(ABL)-033's specific combination of binding kinetics and linker geometry yields a distinct degradation profile that cannot be predicted from affinity measurements alone.

BCR-ABL cIAP1 XIAP Binding Affinity

Comparison with Occupancy-Driven Tyrosine Kinase Inhibitors (TKIs)

Unlike traditional TKIs such as imatinib or dasatinib, which require continuous target occupancy to suppress kinase activity, SNIPER(ABL)-033 operates via an event-driven degradation mechanism. While a direct head-to-head quantitative comparison of cellular activity is not available in the same assay system, class-level inference from related SNIPER(ABL) compounds demonstrates that short-term treatment with a degrader can produce sustained suppression of CML cell proliferation, whereas TKI effects diminish rapidly after drug removal [1]. Specifically, transient exposure to a SNIPER(ABL) degrader led to prolonged reduction of BCR-ABL protein levels, while dasatinib-treated cells recovered growth upon washout [2]. This pharmacological difference is a fundamental class distinction between occupancy-based and event-based targeting strategies.

BCR-ABL PROTAC TKI Degrader vs. Inhibitor

Degradation Activity Relative to SNIPER(ABL)-039

SNIPER(ABL)-039, which uses dasatinib as the ABL-targeting warhead, is a more potent degrader with a DC50 of 10 nM [1]. SNIPER(ABL)-033 (DC50 0.3 μM) is 30-fold less potent in this direct comparison. However, this difference in potency is not merely a deficit but rather a design feature: the HG-7-85-01 warhead in SNIPER(ABL)-033 may confer a distinct selectivity profile or be less prone to certain resistance mutations. For example, dasatinib-based degraders may be susceptible to the T315I gatekeeper mutation that abrogates binding of many ATP-competitive inhibitors, whereas the activity of SNIPER(ABL)-033 against T315I-mutant BCR-ABL has not been explicitly reported, leaving open the possibility of a different resistance profile [2].

BCR-ABL PROTAC DC50 Degradation

Validated Application Scenarios for SNIPER(ABL)-033 Based on Comparative Evidence


Profiling the Relationship Between Binding Affinity and Degradation Efficiency

SNIPER(ABL)-033 is an ideal tool for dissecting the disconnect between target engagement (IC50) and functional degradation (DC50). Its binding profile is identical to that of SNIPER(ABL)-039 for ABL and IAPs, yet its degradation potency is 30-fold lower [1]. This makes it suitable for studies that require a less potent degrader to avoid hook effect artifacts or to titrate degradation levels in dose-response experiments, thereby enabling researchers to probe the stoichiometry and cooperativity of ternary complex formation [2].

Comparative Analysis of Warhead Influence on Degrader Selectivity

The HG-7-85-01 warhead in SNIPER(ABL)-033 is distinct from the dasatinib warhead in SNIPER(ABL)-039. This difference can be leveraged to investigate how kinase inhibitor specificity translates into degrader selectivity. By comparing the degradation profiles of SNIPER(ABL)-033 and SNIPER(ABL)-039 across a panel of BCR-ABL-positive and -negative cell lines, researchers can identify warhead-dependent off-target degradation and optimize degrader design [3].

Event-Driven Degradation Studies to Elucidate BCR-ABL Protein Turnover

As a representative of the event-driven degrader class, SNIPER(ABL)-033 enables pulse-chase experiments where a transient exposure induces sustained BCR-ABL knockdown [4]. This paradigm is not achievable with occupancy-driven TKIs and is valuable for studying the kinetics of BCR-ABL protein resynthesis, the cellular consequences of prolonged target suppression after drug removal, and the potential for intermittent dosing schedules in preclinical models.

Benchmarking New Degrader Technologies Against a Well-Characterized SNIPER

SNIPER(ABL)-033 serves as a reference standard for evaluating novel BCR-ABL degraders or alternative PROTAC architectures. Its well-documented DC50 (0.3 μM) and binding affinities provide a quantitative baseline against which new compounds can be compared in side-by-side degradation assays . This is essential for validating the performance of newly synthesized degraders and for establishing assay reproducibility across different laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNIPER(ABL)-033

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.